molecular formula C12H25NO B15358989 (1-Hexylpiperidin-4-yl)methanol

(1-Hexylpiperidin-4-yl)methanol

Cat. No.: B15358989
M. Wt: 199.33 g/mol
InChI Key: QSQRDPBDEATYNP-UHFFFAOYSA-N
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Description

(1-Hexylpiperidin-4-yl)methanol is a piperidine derivative characterized by a hexyl chain at the piperidine nitrogen and a hydroxymethyl group at the 4-position. This structure confers a balance of lipophilicity (due to the hexyl chain) and hydrogen-bonding capacity (via the hydroxyl group), making it a candidate for pharmaceutical and agrochemical applications. Piperidine derivatives are widely studied for their roles as central nervous system (CNS) agents, enzyme inhibitors, and receptor ligands.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

(1-hexylpiperidin-4-yl)methanol

InChI

InChI=1S/C12H25NO/c1-2-3-4-5-8-13-9-6-12(11-14)7-10-13/h12,14H,2-11H2,1H3

InChI Key

QSQRDPBDEATYNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCC(CC1)CO

Origin of Product

United States

Chemical Reactions Analysis

(1-Hexylpiperidin-4-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

  • Reduction: The compound can be reduced further to form piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hexyl group can be replaced with other alkyl or aryl groups using suitable reagents.

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Hexyl bromide or chloride, strong base (K2CO3)

Major Products Formed:

  • Oxidation: Piperidin-4-one, piperidin-4-carboxylic acid

  • Reduction: Piperidine derivatives

  • Substitution: Alkyl or aryl substituted piperidines

Scientific Research Applications

(1-Hexylpiperidin-4-yl)methanol: has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biological studies to investigate the effects of piperidine derivatives on various biological systems.

  • Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

(1-Hexylpiperidin-4-yl)methanol: can be compared with other similar compounds, such as (1-Ethylpiperidin-4-yl)methanol and 4-Methylpiperidine . These compounds share structural similarities but differ in their alkyl chain length and functional groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C₁₂H₂₅NO 199.34 Hexyl (C₆H₁₃), hydroxymethyl (-CH₂OH) High lipophilicity, moderate water solubility
[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol C₁₀H₁₃ClN₃O 226.69 6-Chloropyridazinyl, hydroxymethyl Polar due to Cl and heteroaromatic ring; likely poor BBB penetration
[1-(4-Aminophenyl)piperidin-4-yl]methanol C₁₂H₁₈N₂O 206.29 4-Aminophenyl, hydroxymethyl Enhanced hydrogen bonding (NH₂ group); potential for covalent interactions
(1-Benzyl-4-methylpiperidin-4-yl)methanol C₁₄H₂₁NO 219.33 Benzyl, methyl, hydroxymethyl High aromaticity; increased rigidity and metabolic stability

Key Observations :

  • Lipophilicity: The hexyl chain in this compound enhances lipid solubility compared to analogs with aromatic (benzyl) or polar (chloropyridazinyl) groups. This property may improve blood-brain barrier (BBB) penetration, relevant for CNS-targeting drugs.
  • Hydrogen Bonding: All analogs retain the hydroxymethyl group, enabling interactions with biological targets.
  • Stability : The benzyl-methyl analog may exhibit greater metabolic stability due to steric hindrance from the methyl group, whereas the chloropyridazinyl compound could face hydrolysis risks under acidic conditions.

Stability and Analytical Considerations

Methanol-containing compounds, such as these piperidine derivatives, often demonstrate stability in preservative matrices. Evidence from methanol-preserved soil samples showed recoveries >70% for volatile organics after 82 days, suggesting that the hydroxymethyl group in these analogs may contribute to chemical stability under refrigerated conditions . However, substituents like chlorine (in ) or aromatic amines (in ) could introduce reactivity or toxicity concerns, necessitating specialized handling .

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